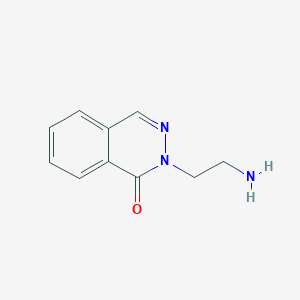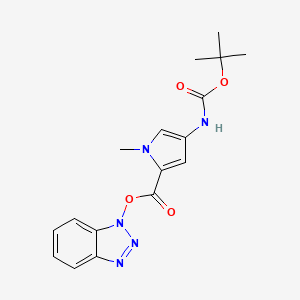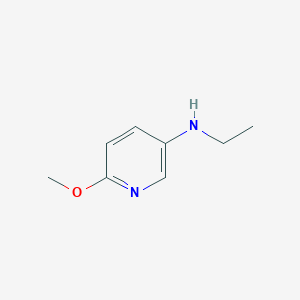
1-(2,4-二氯苯基)丙烷-2-胺
描述
1-(2,4-Dichlorophenyl)propan-2-amine, also known as 2,4-Dichloroamphetamine or 2,4-DCA, is a synthetic compound . It has a molecular formula of C9H11Cl2N and a molecular weight of 204.096 .
Synthesis Analysis
The synthesis of 1-(2,4-Dichlorophenyl)propan-2-amine can be achieved through transaminase-mediated synthesis. This method uses immobilized whole-cell biocatalysts with ®-transaminase activity. After optimization, the ®-enantiomers could be produced with 88–89% conversion and >99% ee . Chemical methods for synthesis include diastereoselective organocerium additions to (S)-1-amino-2-ethoxymethyl-pyrrolidine hydrazone derivatives followed by hydrogenolysis .Molecular Structure Analysis
The molecular structure of 1-(2,4-Dichlorophenyl)propan-2-amine consists of nine carbon atoms, eleven hydrogen atoms, two chlorine atoms, and one nitrogen atom . The exact mass is 203.026855 .Chemical Reactions Analysis
Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 275.9±25.0 °C at 760 mmHg, and a flash point of 120.7±23.2 °C . Its LogP value is 3.01, indicating its lipophilicity .科学研究应用
合成和表征
1-(2,4-二氯苯基)丙烷-2-胺衍生物已在化学合成和表征领域得到广泛探索。例如,衍生物已通过碱催化的克莱森-施密特缩合反应合成,并通过各种光谱方法(如 FT-IR 和 X 射线衍射)进一步表征,揭示了复杂的分子结构和分子间相互作用 (Salian 等,2018 年)。此外,该化合物已整合到 1,3,4-噻二唑衍生物的合成中,展示了其在创造具有各种领域潜在应用的化合物方面的多功能性 (Ling,2007 年)。
抗真菌活性
对 N-取代 [2-(2,4-二氯苯基)-3-(1,2,4-三唑-1-基)]丙胺的抗真菌特性的研究揭示了巨大的潜力。这些化合物在体外和体内对一系列植物病原真菌表现出疗效,表明它们在农业应用中对抗真菌感染的效用 (Arnoldi 等,2007 年)。
缓蚀
该化学物质已用于缓蚀研究。源自 1-(2,4-二氯苯基)丙烷-2-胺的叔胺已被合成并测试其防止碳钢腐蚀的功效。这些化合物表现出显着的抑制作用,为保护金属表面免受腐蚀损坏提供了潜在的应用 (Gao 等,2007 年)。
细胞毒性效应
探索新的 1,2-二氢吡啶-3-腈和烟腈衍生物,结合 1-(2,4-二氯苯基)丙烷-2-胺结构,导致了对肿瘤细胞系具有显着细胞毒性作用的发现。这些发现突出了该化合物作为开发新的抗癌剂的基础的潜力 (Flefel 等,2015 年)。
属性
IUPAC Name |
1-(2,4-dichlorophenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5-6H,4,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXOKSCQUWGEEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32560-77-3 | |
| Record name | 1-(2,4-dichlorophenyl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2595748.png)


![8-fluoro-2-(4-oxo-3,4-dihydrophthalazine-1-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2595752.png)
![4-cyano-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2595753.png)
![4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol](/img/structure/B2595754.png)

![2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde](/img/structure/B2595757.png)
![5-[3-[3-(4-Methoxyphenyl)-1-phenyl-4-pyrazolyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2595758.png)
![1-[3-(3-Phenylpropyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2595759.png)

![4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2595765.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B2595767.png)